molecular formula C10H7F2NO2 B15068802 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid CAS No. 126030-75-9

2-(4,5-Difluoro-1H-indol-3-yl)acetic acid

Cat. No.: B15068802
CAS No.: 126030-75-9
M. Wt: 211.16 g/mol
InChI Key: ADZDGGRGUIUZQU-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-1H-indol-3-yl)acetic acid (CAS 126030-75-9) is a fluorinated analog of indole-3-acetic acid (IAA), a fundamental plant growth hormone of the auxin class . This compound serves as a key synthetic intermediate in the research and development of novel 1H-indol-3-ylacetic acid analogues , which are of significant interest in the search for new active pharmaceutical ingredients and biologically active compounds . The strategic introduction of fluorine atoms at the 4- and 5-positions of the indole ring system can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry for creating compound libraries . Researchers utilize this reagent to explore structure-activity relationships, particularly in programs aimed at modifying substituents at various positions on the indole ring to develop new auxin-like herbicides or other agrochemicals . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335 . Researchers should refer to the safety data sheet for proper handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126030-75-9

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-(4,5-difluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)

InChI Key

ADZDGGRGUIUZQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CC(=O)O)F)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of Difluorinated Indole Acetic Acids

Influence of Fluorination Position on Biological Efficacy

The position of fluorine substitution on the indole (B1671886) ring is a critical determinant of the biological efficacy of IAA analogues. While direct comparative studies on 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid are not extensively available in public literature, valuable insights can be gleaned from research on other fluorinated and halogenated IAA derivatives. For instance, studies on monofluorinated IAAs have demonstrated that the substitution position significantly impacts auxin activity. Research has shown that 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin, exhibits potent activity. jst.go.jp Similarly, the synthetic 5,6-dichloroindole-3-acetic acid is also a highly active auxin. tandfonline.com

In the context of fluorination, a study on monofluorinated derivatives of IAA revealed that all four positional isomers (4-F-IAA, 5-F-IAA, 6-F-IAA, and 7-F-IAA) exhibit auxin activity. researchgate.net This suggests that the introduction of fluorine is generally well-tolerated and can even enhance activity in some cases. The biological activity of these compounds is influenced by both the electronic effects and the size of the halogen substituent. Fluorine, being highly electronegative and relatively small, can alter the electronic distribution of the indole ring and its interaction with auxin receptors without causing significant steric hindrance.

Table 1: Comparative Biological Activity of Halogenated Indole-3-Acetic Acid Derivatives (Illustrative) This table is illustrative and based on general findings for halogenated auxins, as direct comparative data for 4,5-difluoro-IAA is limited.

CompoundSubstitution PatternRelative Auxin Activity
Indole-3-acetic acid (IAA)UnsubstitutedBaseline
4-Chloroindole-3-acetic acid4-ChloroHigh
5,6-Dichloroindole-3-acetic acid5,6-DichloroVery High
4-Fluoroindole-3-acetic acid4-FluoroActive
5-Fluoroindole-3-acetic acid5-FluoroActive
6-Fluoroindole-3-acetic acid6-FluoroActive
7-Fluoroindole-3-acetic acid7-FluoroActive
This compound4,5-DifluoroData not available

Stereochemical Considerations and Bioactivity Modulation

Stereochemistry plays a pivotal role in the biological activity of many molecules, including auxins. While indole-3-acetic acid itself is achiral, the introduction of a chiral center, for instance by substitution on the acetic acid side chain, can lead to stereoisomers with differential activity. This is because the interaction between a chiral ligand and a biological receptor, which is also chiral, is often stereospecific.

For difluorinated indole acetic acids, if a chiral center were to be introduced, it would be expected that the different enantiomers or diastereomers would exhibit varying degrees of biological activity. The precise fit of the auxin molecule into the binding pocket of its receptor, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, is crucial for initiating the downstream signaling cascade. Even subtle differences in the three-dimensional arrangement of atoms can significantly impact this binding affinity.

Role of the Acetic Acid Side Chain in Biological Interactions

The acetic acid side chain at the 3-position of the indole ring is a fundamental structural feature for auxin activity. This carboxylic acid group is essential for the molecule's ability to bind to the auxin receptor complex. Structural biology studies of the auxin co-receptor complex have revealed that the carboxylate group of IAA forms crucial interactions within the binding pocket of the TIR1/AFB proteins.

This interaction is a key step in the auxin signaling pathway, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent regulation of auxin-responsive genes. Any modification to the acetic acid side chain that disrupts its ability to form these critical interactions would likely lead to a significant reduction or loss of biological activity.

For fluorinated derivatives like this compound, the integrity of the acetic acid side chain remains paramount. The electronic effects of the fluorine atoms on the indole ring may modulate the acidity of the carboxylic acid, which in turn could influence the strength of its interaction with the receptor. However, the fundamental requirement for this side chain in mediating biological interactions is a conserved feature across the auxin class of molecules.

Impact of Further Substituents on the Indole Ring and Nitrogen Position

For example, the introduction of bulky groups on the indole ring could introduce steric hindrance, potentially impeding the molecule's ability to fit into the auxin receptor's binding pocket. Conversely, small, electronically influential groups could fine-tune the molecule's properties to enhance its activity or selectivity.

Substitution at the indole nitrogen (N1 position) is also a known strategy for modifying auxin activity. Such modifications can affect the molecule's lipophilicity, metabolic stability, and interaction with the receptor. A study on substituted derivatives of indole acetic acid as aldose reductase inhibitors highlighted that modifications at the 1- and 3-positions of the indole ring resulted in marked differences in activity. nih.gov While this study was not focused on auxin activity, it underscores the principle that the position of substitution is critical for biological function.

Comparative SAR Analysis with Parent Indole-3-acetic Acid (IAA) and Other Auxin Analogs

A comparative analysis of the structure-activity relationship of this compound with the parent compound, IAA, and other synthetic auxin analogs provides a broader context for understanding its potential biological profile. As previously mentioned, halogenation can significantly enhance auxin activity. For example, 4-Cl-IAA is generally more active than IAA in various bioassays. jst.go.jp This increased activity is often attributed to both electronic effects and potentially increased metabolic stability.

The introduction of two fluorine atoms in this compound would be expected to confer properties distinct from both IAA and monofluorinated derivatives. The electron-withdrawing nature of the two fluorine atoms would likely increase the lipophilicity of the molecule compared to IAA, which could affect its transport across cell membranes.

When compared to other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has a different core structure, the difluorinated IAA derivative retains the indole scaffold, which is a key feature for recognition by the TIR1/AFB receptor family. The specific pattern of fluorination in this compound represents a precise modification of the natural auxin template, aimed at potentially enhancing its intrinsic activity or conferring other desirable properties such as improved stability or selective action.

Table 2: Structural and Activity Comparison of Auxin Analogs (Illustrative)

CompoundCore StructureKey SubstituentsGeneral Activity Trend
Indole-3-acetic acid (IAA)IndoleNoneNatural Baseline
4-Chloroindole-3-acetic acidIndole4-ClHigher than IAA
4-Trifluoromethylindole-3-acetic acidIndole4-CF3Potent, activity varies by assay
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic acid2,4-di-ClSynthetic, high activity
This compoundIndole4,5-di-FExpected to be active, specific data limited

Investigations into the Biological Activity and Mechanisms of Action of Difluorinated Indole Acetic Acids

Plant Growth Regulatory Activities

As an analog of the principal plant auxin, Indole-3-acetic acid (IAA), 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid is investigated for its influence on plant growth and development. The activities of auxins are fundamental to numerous physiological processes within plants, and fluorination can modulate these effects.

Synthetic auxins can differentially affect these processes. For instance, studies using tobacco cell lines have shown that 1-Naphthaleneacetic acid (NAA) primarily stimulates cell elongation at lower concentrations, whereas 2,4-Dichlorophenoxyacetic acid (2,4-D) is more effective at triggering cell division. nih.gov This suggests that different auxin molecules can activate distinct pathways to control these cellular events. As a synthetic auxin, this compound is expected to influence these processes, with its specific effects on the balance between cell elongation and division being an area of active research.

Table 1: Comparative Effects of Different Auxins on Plant Cells

Auxin Type Primary Effect on Cell Elongation Primary Effect on Cell Division
Indole-3-acetic acid (IAA) Stimulates Stimulates wikipedia.orgclinisciences.com
1-Naphthaleneacetic acid (NAA) Strong stimulation, especially at low concentrations nih.gov Stimulates, but requires higher concentrations than for elongation nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D) Reduced stimulation or inhibition nih.gov Strong stimulation nih.gov

Auxins play a crucial role in organogenesis, particularly in the formation and development of roots. nih.gov IAA is essential for the initiation of both lateral and adventitious roots, which increases the root surface area and enhances the plant's ability to absorb water and nutrients. taylorandfrancis.com The concentration of auxin is critical, as roots are highly sensitive to its fluctuations. nih.gov

The regulation of root system architecture is a key adaptive response of plants to their environment. nih.gov The Aux/IAA gene family, which is involved in auxin signaling, plays a significant role in developmental processes, including lateral root development. mdpi.com For example, specific members of this family, such as AtIAA28 in Arabidopsis, are known to be critical for the formation of lateral roots. mdpi.com The introduction of synthetic auxins like this compound can modulate these developmental programs, potentially altering root architecture by influencing the local concentration gradients of auxin that control organ initiation.

The physiological effects of auxins are mediated by a well-defined nuclear signal transduction pathway. nih.gov This core signaling mechanism involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin receptors, the Auxin/INDOLE-3-ACETIC-ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govnih.gov

In the absence or at low concentrations of auxin, Aux/IAA proteins bind to ARFs, forming heterodimers that prevent the ARFs from activating the transcription of auxin-responsive genes. mdpi.comnih.govresearchgate.net When auxin concentrations increase, the hormone acts as a "molecular glue," binding to the TIR1/AFB receptor and promoting its interaction with the Aux/IAA proteins. researchgate.netwashington.edu This binding event targets the Aux/IAA repressors for degradation via the ubiquitin-proteasome system. researchgate.net The degradation of Aux/IAA proteins liberates the ARFs, allowing them to regulate the expression of target genes that drive auxin-mediated physiological responses. nih.govresearchgate.net It is through interaction with this pathway, likely by binding to TIR1/AFB receptors, that this compound is presumed to exert its biological effects.

Table 2: Key Components of the Nuclear Auxin Signaling Pathway

Component Protein Family Function in Pathway
Receptor TIR1/AFB F-box proteins Binds auxin and recognizes Aux/IAA proteins for degradation nih.govnih.gov
Repressor Aux/IAA proteins Binds to and inhibits ARF transcription factors at low auxin levels mdpi.comnih.gov
Transcription Factor ARF proteins Binds to auxin-response elements in gene promoters to regulate transcription mdpi.comnih.gov

Enzymatic Interactions and Bioactivation Pathways

Beyond its role in plant physiology, the indole-3-acetic acid scaffold can participate in various enzymatic interactions. Fluorination of the indole (B1671886) ring can significantly alter these interactions, leading to novel bioactivation pathways or inhibitory activities.

Indole-3-acetic acid and its derivatives can be oxidized by peroxidases, such as horseradish peroxidase (HRP). herts.ac.uknih.gov This enzymatic reaction is a key pathway for auxin degradation in plants but can also be exploited for bioactivation. nih.gov The oxidation process involves the formation of a radical-cation, which can then undergo decarboxylation to produce highly reactive intermediates like the skatolyl radical. nih.govnih.gov

These reactive species are capable of causing cellular damage. For example, the skatolyl radical has been shown to react with and bind to DNA. nih.gov Studies on halogenated IAA derivatives have revealed interesting structure-activity relationships. Notably, 5-fluoroindole-3-acetic acid, while being oxidized more slowly by HRP than the parent IAA, exhibits significantly higher cytotoxicity upon activation. herts.ac.uknih.gov This suggests that the fluorine substituent enhances the cytotoxic potential of the oxidation products. nih.gov This finding provides a strong rationale for investigating the peroxidase-mediated activation of this compound, as the difluorination may further potentiate the activity of the resulting biochemical species.

The indole structure has been identified as a valuable scaffold for designing inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2). nih.gov This enzyme is implicated in inflammatory processes by cleaving membrane phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sci-hub.catmdpi.com

Structure-based drug design has led to the development of indole-3-acetamide (B105759) and indole-3-glyoxamide derivatives as potent and selective inhibitors of hnps-PLA2. nih.govnih.gov These compounds interact with key residues within the enzyme's active site, and modifications to the indole ring, such as the addition of acidic substituents, have been shown to enhance inhibitory activity. nih.govnih.gov The potential for this compound to act as an inhibitor of hnps-PLA2 is therefore plausible, as the fluorinated indole core could engage in favorable interactions within the enzyme's active site, contributing to the inhibition of its catalytic function.

Interaction with Butyrylcholinesterase (BChE)

While direct studies on the interaction between this compound and butyrylcholinesterase (BChE) are not extensively documented, research into related indole compounds provides a basis for understanding potential inhibitory activities. Butyrylcholinesterase, along with acetylcholinesterase (AChE), plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

Investigations into various natural and synthetic compounds have demonstrated that the indole nucleus can be a scaffold for potent cholinesterase inhibitors. For instance, certain khellactone (B107364) coumarin (B35378) derivatives have been shown to inhibit BChE, with compound senecioyl-4′-angeloyl-khellactone (PJ5) exhibiting the most potent inhibition with an IC₅₀ value of 7.22 μM. nih.gov These compounds demonstrate a reversible and mixed-type of inhibition. nih.gov The structural characteristics of these inhibitors, particularly their ability to interact with the active site of BChE, suggest that synthetic indole derivatives like this compound could also exhibit inhibitory effects. The fluorine substitutions on the indole ring may influence the electronic properties and binding affinity of the molecule to the enzyme's active site.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Khellactone Coumarin Derivatives
CompoundBChE IC₅₀ (μM)
Senecioyl-4′-angeloyl-khellactone (PJ5)7.22
3′-Senecioyl-4′-(2-methylbutyryl)khellactone (PJ10)10.2
3′,4′-Disenecioylkhellactone (PJ4)10.7

Data sourced from studies on khellactone coumarin derivatives, as direct data for this compound is not available.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. PPARγ is a key regulator of adipogenesis, insulin (B600854) sensitivity, and energy homeostasis. nih.gov The activation of PPARγ is a therapeutic target for type 2 diabetes. mdpi.com

Research has shown that certain alkoxyindole-3-acetic acid analogs can act as PPARγ/δ agonists. nih.gov Structure-activity relationship studies of these analogs have highlighted the importance of the lipophilic tail and the position of the alkoxy group on the indole ring for their activity. nih.gov For example, specific analogs have demonstrated potent agonistic activity for both PPARδ and PPARγ. nih.gov This suggests that the indole-3-acetic acid scaffold is a viable starting point for the design of PPARγ modulators.

Furthermore, an indole-substituted thiazolidine-2,4-dione molecule, which also possesses inhibitory activity against cyclooxygenase (COX), has been shown to be a PPAR pan-agonist, enhancing PPARγ gene and protein expression in vivo. nih.gov Given these findings, it is plausible that this compound could modulate PPARγ activity. The difluoro substitution pattern on the indole ring would likely affect the compound's binding affinity and efficacy as a PPARγ ligand.

Role of Indole-3-acetic Acid-Amido Synthetases (GH3 Family) in Conjugate Formation

The GRETCHEN HAGEN3 (GH3) family of enzymes are acyl-amido synthetases that play a critical role in plant hormone homeostasis by conjugating excess indole-3-acetic acid (IAA), the most common plant auxin, to amino acids. nih.govnih.gov This conjugation process is a mechanism for plants to inactivate and store auxins, thereby regulating their levels for proper growth and development. nih.govuniprot.org

Studies on GH3 enzymes from various plant species, such as grapevine (Vitis vinifera), have elucidated their substrate specificity. These enzymes typically utilize ATP to adenylate the carboxyl group of IAA, which then reacts with an amino acid to form an amide-linked conjugate. nih.gov Different GH3 proteins exhibit preferences for specific amino acids. For instance, several grapevine GH3 enzymes show the highest in vitro activity with the acidic amino acids aspartic acid and glutamic acid. nih.gov

While there is no direct evidence of this compound acting as a substrate for GH3 enzymes, its structural similarity to IAA suggests it could potentially be recognized and conjugated by these synthetases. The fluorine atoms on the indole ring would alter the electronic distribution and steric properties of the molecule, which could influence its binding to the active site and the efficiency of the conjugation reaction. Further research is needed to determine if this synthetic auxin can be metabolized by the GH3 pathway in plants.

Table 2: Amino Acid Specificity of Select Grapevine GH3 Enzymes with Indole-3-Acetic Acid
GH3 EnzymePreferred Amino Acid Substrate(s)
GH3-1Aspartic Acid
GH3-2Aspartic Acid
GH3-3Aspartic Acid, Methionine, Tryptophan
GH3-4Glutamic Acid, Methionine, Glycine
GH3-5Aspartic Acid
GH3-6Glutamic Acid

This table illustrates the substrate preferences of GH3 enzymes for the natural auxin IAA.

Antimicrobial and Antifouling Properties

Antibacterial Activity Against Specific Strains

The antibacterial potential of indole derivatives has been a subject of interest in the development of new antimicrobial agents. While specific data on this compound is limited, studies on related compounds provide insights into its potential efficacy. For example, certain phytochemicals, including indole-3-carbinol, have demonstrated effectiveness against both Escherichia coli and Staphylococcus aureus. mdpi.com

The mechanism of antibacterial action for some indole derivatives involves the interference with bacterial cell-to-cell communication (quorum sensing) and motility, which are crucial for biofilm formation. mdpi.com It has been shown that some indole compounds can act synergistically with conventional antibiotics, potentially helping to overcome antibiotic resistance. mdpi.com The introduction of fluorine atoms into the indole ring is a common strategy in medicinal chemistry to enhance biological activity, and thus this compound may possess significant antibacterial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of Indole-3-Carbinol against Test Strains
Bacterial StrainMIC (µg/mL)
Escherichia coli>2000
Staphylococcus aureus1000

Data for a related indole compound, as specific data for this compound is not available.

Antifungal Efficacy

The search for novel antifungal agents has led to the investigation of various synthetic compounds, including indole derivatives. A study on the antifungal potential of 1-(1H-indol-3-yl) derivatives revealed fungicidal activity against several strains of Candida spp. and Aspergillus niger. nih.gov Specifically, compounds with certain substitutions demonstrated efficacy at concentrations ranging from 0.250 to 1 mg/mL. nih.gov

One of the proposed mechanisms for the antifungal action of these indole derivatives is the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, which can be a virulence factor in some fungi. nih.gov For instance, one of the tested compounds was able to inhibit microbial tyrosinase by approximately 28% at a concentration of 0.250 mg/mL. nih.gov The difluorination of the indole ring in this compound could enhance its antifungal properties by increasing its lipophilicity and ability to penetrate fungal cell membranes.

Table 4: Antifungal Activity of Select 1-(1H-indol-3-yl) Derivatives
Fungal StrainMIC Range (mg/mL) for Active Compounds
Candida albicans (ATCC 10531)0.250 - 0.500
Candida albicans (Clinical Isolates)0.250 - 1
Candida glabrata (Clinical Isolates)0.250 - 1
Candida parapsilosis (Clinical Isolates)0.250 - 1
Aspergillus niger (ATCC 16404)0.500 - 1

This table shows the minimum inhibitory concentration (MIC) range for a series of 1-(1H-indol-3-yl) derivatives against various fungal strains.

Antialgal and Marine Antifouling Potency

Marine biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant issue for maritime industries. mdpi.com Natural products, including those derived from marine organisms, are a promising source of environmentally friendly antifouling agents. nih.gov Indole alkaloids isolated from marine fungi have shown anti-larval activity against common fouling organisms like the barnacle Balanus amphitrite. mdpi.com

The antifouling activity of these compounds is often evaluated by their ability to inhibit the settlement of larvae and the growth of marine microalgae. Some indole alkaloids have been found to be potent antifoulants with low toxicity, making them attractive candidates for further development. mdpi.com While direct testing of this compound for antialgal and marine antifouling properties has not been reported, the established activity of other indole derivatives suggests that it could be a potent antifouling agent. The fluorine substituents may enhance its efficacy and stability in the marine environment.

Antioxidant Capacities and Free Radical Scavenging Mechanisms

Indole acetic acid (IAA) and its derivatives have been the subject of research regarding their antioxidant properties. The core indole structure is recognized for its ability to act as a free radical scavenger. The proposed mechanisms for this antioxidant activity are twofold: direct scavenging of reactive oxygen species (ROS) and the induction of endogenous antioxidant defense systems.

The primary mechanism involves the direct donation of a hydrogen atom from the nitrogen of the indole ring, which neutralizes free radicals and terminates damaging chain reactions. Studies on the parent compound, indole-3-acetic acid, have shown that it can effectively neutralize free radicals. mdpi.comnih.gov This activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases.

Furthermore, some indole derivatives have been observed to exert their antioxidant effects indirectly. For instance, indole-3-acetic acid has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and antioxidant functions. nih.gov This induction of HO-1 enhances the cell's intrinsic ability to combat oxidative stress. It is important to note that the antioxidant versus pro-oxidant activity of IAA can be context-dependent; in the presence of peroxidases, IAA can be oxidized to produce ROS, a mechanism that has been explored for cytotoxic cancer therapies. researchgate.netresearchgate.netnih.gov However, in the absence of such enzymes, it generally functions as a direct antioxidant. mdpi.com

The introduction of fluorine atoms onto the indole ring, as in this compound, is a strategy often used in medicinal chemistry to modulate a molecule's electronic properties and metabolic stability. daneshyari.comresearchgate.net While direct antioxidant data for this specific difluorinated compound is not extensively detailed in current literature, studies on other fluorinated compounds suggest that such substitutions can enhance biological activity. For example, certain fluorinated curcuminoids have demonstrated significant antioxidant and antiparasitic effects. d-nb.info

Other Biological Activities Explored for Indole Acetic Acid Derivatives

The versatile indole scaffold has been explored for a wide range of therapeutic applications beyond its antioxidant capacity. Derivatives of indole acetic acid have been synthesized and evaluated for activities including anthelmintic, anticancer, antiparasitic, anti-HIV, and anticonvulsant effects.

The potential of indole derivatives as anthelmintic agents, which act against parasitic worms, has been an area of preliminary investigation. The standard screening method for such activity often involves in vitro assays using organisms like the Indian earthworm, Pheretima posthuma, to measure the time to paralysis and death of the worms upon exposure to the test compound. jddtonline.info

While research specifically detailing the anthelmintic properties of this compound is limited, studies on other heterocyclic compounds containing the indole nucleus have shown promising results. For example, some synthesized quinoxaline (B1680401) derivatives, which were part of a broader study on indole-based compounds, demonstrated significant anthelmintic activity against Pheretima posthuma, with effects comparable to the standard drug albendazole. jddtonline.info Similarly, other nitrogen-containing heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, have also been evaluated for their activity against helminths. mdpi.com These findings suggest that the indole scaffold could serve as a basis for the development of new anthelmintic drugs, warranting further investigation into derivatives like the difluorinated indole acetic acids.

The application of indole acetic acid derivatives in oncology is an active area of research, with investigations focusing on several distinct mechanisms of action, including cytotoxicity, chemosensitization, and inhibition of specific cancer-related proteins like bromodomains.

Bromodomain Inhibition: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, such as c-Myc. The inhibition of BRD4 is a validated therapeutic strategy for various cancers. Recently, derivatives of a related indole structure, indole-2-one, have been identified as potent and selective inhibitors of the first bromodomain (BD1) of BRD4. nih.gov These compounds have demonstrated the ability to suppress the proliferation of leukemia and colon cancer cell lines, block the cell cycle, and induce apoptosis. nih.gov

CompoundTargetIC₅₀ (BD1)IC₅₀ (BD2)Antiproliferative IC₅₀ (MV-4-11 cells)
Indole-2-one derivative 21r BRD441 nM313 nM0.78 µM

This table presents inhibitory concentrations (IC₅₀) of a representative indole-2-one derivative against BRD4 bromodomains (BD1 and BD2) and its antiproliferative effect on the MV-4-11 human leukemia cell line. nih.gov

Chemosensitization: Another anticancer strategy involves using compounds to increase the sensitivity of tumor cells to conventional chemotherapy. Indole-3-acetic acid (3-IAA), the parent compound, has been identified as a gut microbiota metabolite that can enhance the efficacy of chemotherapy in pancreatic cancer models. nih.gov The mechanism involves the oxidation of 3-IAA by myeloperoxidase, an enzyme abundant in neutrophils, leading to the generation of ROS within the tumor microenvironment. This localized increase in oxidative stress induces tumor cell death and improves the response to cytotoxic drugs. nih.gov This finding highlights a novel role for indole acetic acids as potential adjuvants in cancer treatment.

The development of new antiparasitic agents is a global health priority, and fluorinated heterocyclic compounds have emerged as a promising class of candidates. The incorporation of fluorine can enhance drug-like properties, including metabolic stability and cell permeability.

CompoundParasiteEC₅₀
Compound 2a (3-fluorophenyl) Leishmania major promastigotes0.4 µM
Compound 2a (3-fluorophenyl) Leishmania major amastigotes0.2 µM
CDF (fluorinated curcuminoid) Toxoplasma gondii0.8 µM
CDF (fluorinated curcuminoid) Leishmania major promastigotes0.35 µM

This table shows the effective concentrations (EC₅₀) of representative fluorinated compounds against different parasite forms, highlighting their significant antiparasitic potential. d-nb.infonih.gov

The indole nucleus is a key pharmacophore in the development of anti-HIV agents. nih.gov Indole derivatives have been successfully developed as inhibitors of crucial viral enzymes, including reverse transcriptase and integrase, which are essential for the HIV-1 replication cycle. nih.gov

HIV-1 integrase strand transfer inhibitors (INSTIs) are a clinically important class of antiretroviral drugs. Research has shown that indole-2-carboxylic acid derivatives can act as effective INSTIs. rsc.orgresearchgate.net These molecules are designed to chelate magnesium ions within the enzyme's active site, thereby blocking the integration of viral DNA into the host genome. mdpi.com Structure-activity relationship studies have demonstrated that modifications to the indole core, such as the introduction of a halogenated benzene (B151609) ring, can significantly enhance inhibitory activity, with some derivatives achieving IC₅₀ values in the low micromolar range. rsc.orgresearchgate.net The proven success of various indole derivatives in this therapeutic area suggests that difluorinated indole acetic acids could also be promising candidates for development as anti-HIV agents. daneshyari.com

CompoundTargetIC₅₀
Indole-2-carboxylic acid derivative 17a HIV-1 Integrase3.11 µM
Indole-2-carboxylic acid derivative 20a HIV-1 Integrase0.13 µM

This table displays the half-maximal inhibitory concentration (IC₅₀) of two different indole-2-carboxylic acid derivatives against HIV-1 integrase, showing the high potency that can be achieved through structural optimization. mdpi.com

Indole and its derivatives have long been recognized for their potential as anticonvulsant agents, targeting the central nervous system to control seizures. pharmacophorejournal.com The anticonvulsant activity of these compounds is typically evaluated in preclinical rodent models, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model suggests efficacy against absence seizures.

Numerous studies have synthesized and screened various indole derivatives, demonstrating that this chemical scaffold can produce compounds with significant anticonvulsant properties. pharmacophorejournal.comresearchgate.netnih.gov For instance, certain 7-azaindole (B17877) and isatin-based derivatives have shown potent activity in both MES and scPTZ models, with effective doses (ED₅₀) comparable to or better than some standard antiepileptic drugs. researchgate.netnih.gov The structural diversity of active compounds highlights the versatility of the indole nucleus for designing new central nervous system agents. Although specific anticonvulsant data for this compound were not found, the established activity of the broader class of fluorinated and non-fluorinated indole derivatives makes this an important area for future research. nih.gov

Compound ClassTest ModelRepresentative ED₅₀
7-Azaindole derivatives MES0.107–0.177 mmol/kg
Benzo[d]oxazole-triazole hybrid MES11.4 mg/kg
Benzo[d]oxazole-triazole hybrid scPTZ31.7 mg/kg

This table summarizes the median effective dose (ED₅₀) for representative anticonvulsant compounds from different indole-related classes in standard seizure models. researchgate.netnih.gov

Based on a comprehensive review of the available scientific literature, there is currently no specific information, research data, or published studies concerning the α-glucosidase inhibitory activity of the chemical compound this compound.

Therefore, it is not possible to provide an article with detailed research findings or data tables on this specific topic as requested. The investigations into the biological activities of this particular difluorinated indole acetic acid derivative have not been reported in the context of α-glucosidase inhibition in the accessible scientific domain.

Computational and Theoretical Investigations of 2 4,5 Difluoro 1h Indol 3 Yl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid, this would involve docking the compound into the active site of a target protein to predict its binding affinity and interaction patterns.

Key interactions that would be analyzed include:

Hydrogen Bonds: The carboxylic acid group and the indole (B1671886) N-H group are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The indole ring system can engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonds: The fluorine atoms could participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Pi-Pi Stacking: The aromatic indole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical molecular docking study would likely involve a target protein relevant to the biological activity of indole-3-acetic acid analogs, such as auxin-binding proteins or enzymes involved in tryptophan metabolism. The results would be presented in a table format, detailing the binding energy and the specific amino acid residues involved in the interactions.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Target Protein Binding Energy (kcal/mol) Interacting Residues Interaction Type
Protein X -8.5 Arg123, Ser245 Hydrogen Bond
Phe301 Pi-Pi Stacking
Val150, Leu200 Hydrophobic
Protein Y -7.9 Tyr88 Hydrogen Bond
Trp150 Pi-Pi Stacking

Quantum Chemical Calculations (e.g., DFT, FMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would provide insights into its geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The analysis would also map the distribution of these orbitals. The HOMO region indicates the propensity to donate an electron (nucleophilic character), while the LUMO region indicates the ability to accept an electron (electrophilic character). For indole derivatives, the HOMO is typically located on the indole ring, suggesting its role in electron-donating interactions.

Table 2: Hypothetical FMO Analysis Data for this compound

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -1.5

Prediction of Drug-Like Properties (ADME) through In Silico Models

In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a potential drug. These predictions help in identifying potential liabilities early in the drug discovery process.

Key ADME parameters that would be predicted for this compound include:

Lipophilicity (logP): Predicts the compound's solubility in lipids versus water, affecting its absorption and distribution.

Aqueous Solubility (logS): Indicates how well the compound dissolves in water.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

Table 3: Hypothetical Predicted ADME Properties of this compound

Property Predicted Value Interpretation
LogP 2.1 Optimal lipophilicity
LogS -3.5 Moderately soluble
GI Absorption High Well absorbed from the gut
BBB Permeant No Unlikely to cross the blood-brain barrier

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve studying the rotation around the single bond connecting the acetic acid side chain to the indole ring.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal the flexibility of the molecule, the stability of its different conformations, and its interactions with solvent molecules. For this compound, an MD simulation in a water box would illustrate how the molecule interacts with its aqueous environment and the conformational changes it undergoes. The results would provide insights into the molecule's structural dynamics, which can influence its binding to a protein target. A key output of such simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of superimposed structures over time, indicating the stability of the simulation.

Table 4: Hypothetical Conformational Analysis Summary for this compound

Conformer Dihedral Angle (C2-C3-C_alpha-C_beta) Relative Energy (kcal/mol) Population (%)
1 -90° 0.0 60
2 90° 0.2 35

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Difluorinated Indole (B1671886) Acetic Acid Analogs with Tuned Bioactivities

The synthesis of fluorinated indole derivatives is an active area of research, with various methods being developed to introduce fluorine into the indole scaffold. researchgate.netnih.gov Future research could focus on developing efficient and scalable synthetic routes to 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid and its novel analogs. The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the parent molecule. daneshyari.com

The design of new analogs could involve modifications at several positions on the indole ring and the acetic acid side chain. For instance, substitution at the N1 position of the indole ring could modulate lipophilicity and receptor binding. Alterations to the acetic acid side chain could influence the compound's activity as either a plant growth promoter or inhibitor. The synthesis of a library of such analogs would be a crucial first step in exploring their structure-activity relationships (SAR).

Table 1: Potential Synthetic Strategies for Novel Difluorinated Indole Acetic Acid Analogs

StrategyDescriptionPotential Outcome
N-alkylation/arylationIntroduction of various alkyl or aryl groups at the N1 position of the indole ring.Modulation of lipophilicity and membrane permeability.
Side-chain modificationEsterification, amidation, or replacement of the acetic acid moiety with other acidic groups.Alteration of auxin-like activity and metabolic stability.
Additional ring fluorinationIntroduction of further fluorine atoms at other positions on the indole nucleus.Enhanced metabolic stability and altered electronic properties.
Introduction of other functional groupsIncorporation of groups like nitro, amino, or hydroxyl onto the indole ring.Creation of analogs with diverse biological activities.

Identification of Additional Biological Targets and Elucidation of Novel Mechanisms of Action

The biological activity of indole-3-acetic acid is primarily mediated through its interaction with the auxin signaling pathway, which involves receptors like TIR1/AFB and downstream effector proteins. nih.gov It is plausible that this compound and its analogs also interact with these targets. However, the presence of two fluorine atoms on the indole ring could lead to altered binding affinities or even novel biological targets.

Future research should aim to identify the specific molecular targets of this difluorinated compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pull down interacting proteins and identify novel receptors or enzymes. Elucidating the mechanism of action will be critical for understanding its biological effects and for the rational design of more potent and selective analogs. The oxidative decarboxylation of IAA by plant peroxidases is a key degradation pathway, and investigating the interaction of the difluorinated analog with these enzymes could reveal insights into its metabolic fate and bioactivity. nih.gov

Applications in Agrochemical Research and Plant Biotechnology

Synthetic auxins are widely used in agriculture as herbicides and plant growth regulators. ucanr.eduagriculture.institute Compounds that mimic the action of natural auxins can induce uncontrolled growth in susceptible plants, leading to their demise. wikipedia.org The structural similarity of this compound to IAA suggests its potential as a novel agrochemical.

Future studies should evaluate the herbicidal and plant growth-regulating properties of this compound and its analogs on a variety of plant species. Its selectivity for broadleaf weeds versus grass crops would be a key determinant of its utility as a herbicide. ucanr.edu Furthermore, its potential to promote rooting, fruit development, and prevent premature fruit drop could be explored in various horticultural applications. agriculture.institutenbinno.comficosterra.com The enhanced metabolic stability often conferred by fluorination could result in a longer half-life in the environment, potentially reducing the required application rates. daneshyari.com

Table 2: Potential Agrochemical and Biotechnological Applications

ApplicationDescriptionPotential Benefit
HerbicideSelective control of broadleaf weeds in cereal crops.Improved crop yields and reduced weed competition.
Plant Growth RegulatorPromotion of rooting in cuttings, enhancement of fruit set, and prevention of premature fruit drop.Increased propagation success and improved crop quality.
Plant Tissue CultureInduction of callus formation and organogenesis. nbinno.comFacilitation of micropropagation and development of new plant varieties.
Research ChemicalA tool to study auxin transport and signaling in plants.Deeper understanding of plant physiology and development.

Development of Research Tools and Probes for Biological Systems

The unique properties of fluorinated compounds make them attractive candidates for the development of research tools and probes. The incorporation of a radioactive fluorine isotope, such as ¹⁸F, into the this compound structure could enable its use as a tracer in positron emission tomography (PET) imaging to study auxin transport and distribution in plants in real-time.

Furthermore, fluorescently tagged analogs could be synthesized to visualize the subcellular localization of the compound and its interaction with biological targets. Such molecular probes would be invaluable for studying the dynamics of auxin signaling and for screening for new compounds that modulate this pathway. The development of such probes would represent a significant advancement in our ability to study plant hormone biology at the molecular level. beilstein-journals.org

Exploration of Interdisciplinary Research Opportunities (e.g., Material Science, Environmental Applications)

The indole scaffold is a versatile building block in the synthesis of functional organic materials. mdpi.com The introduction of fluorine can impart unique properties, such as altered electronic characteristics and increased thermal stability. Future research could explore the potential of this compound and its derivatives in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

From an environmental perspective, the persistence and fate of fluorinated agrochemicals are important considerations. Research into the microbial breakdown and environmental impact of this compound would be necessary to ensure its safe and sustainable use. This could open up avenues for research in environmental science and bioremediation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4,5-difluoro-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4,5-difluoroindole as the precursor. React with glyoxylic acid or its derivatives under acidic conditions (e.g., acetic acid) to introduce the acetic acid moiety at the indole C3 position .
  • Step 2 : Optimize stoichiometry (e.g., 1.1:1 molar ratio of glyoxylic acid to indole) and reaction temperature (70–90°C) to minimize side products like dimerization or over-fluorination .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/acetic acid mixture) to achieve >95% purity .
    • Key Considerations : Monitor fluorination stability using 19F^{19}\text{F} NMR to confirm positional integrity of fluorine atoms .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity .
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns. For example, the C3-acetic acid proton appears as a triplet (~δ 3.8 ppm), while fluorine atoms induce deshielding in adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+: 242.06 g/mol) .

Advanced Research Questions

Q. How do fluorine substituents influence the supramolecular assembly of this compound in co-crystals?

  • Methodology :

  • Co-crystallization : Combine with hydrogen-bond acceptors (e.g., aminopyrimidines) in ethanol/water. Fluorine’s electronegativity enhances dipole interactions, favoring N–H⋯O and O–H⋯N bonds .
  • X-ray Diffraction : Resolve crystal packing motifs (e.g., R22_2^2(8) rings) and quantify fluorine’s role in stabilizing π-π stacking (interplanar distances: 3.5–3.6 Å) .
    • Data Interpretation : Compare with non-fluorinated analogs (e.g., 2-(1H-indol-3-yl)acetic acid) to isolate fluorine’s impact on lattice energy and melting points .

Q. What computational approaches are suitable for predicting the electronic effects of fluorine substituents on reactivity?

  • Strategy :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing electrophilic attack susceptibility .
  • MD Simulations : Simulate solvation in polar solvents (e.g., DMSO) to predict solubility trends and aggregation behavior .

Q. How can discrepancies in spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved during synthesis?

  • Troubleshooting :

  • Artifact Identification : Check for residual solvents (e.g., DMF) or fluorine exchange reactions using 19F^{19}\text{F}-1H^1\text{H} HOESY NMR .
  • pH Control : Adjust reaction pH (5–6) to stabilize the acetic acid moiety and prevent deprotonation-induced side reactions .

Methodological Challenges and Solutions

Q. What strategies mitigate instability during long-term storage of fluorinated indole derivatives?

  • Storage Protocols :

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidative degradation of the indole ring .
  • Light Sensitivity : Use amber vials to block UV-induced C-F bond cleavage .

Q. How can researchers design assays to study the biological activity of this compound?

  • Hypothesis-Driven Approach :

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., tryptophan hydroxylase) or fluorophilic active sites .
  • Inhibition Assays : Use fluorescence polarization (FP) to measure binding affinity. Fluorine’s polarity enhances ligand-receptor dipole interactions, improving detection sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.